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  • Product: 5-Chloro-2,4-difluorophenol
  • CAS: 2268-01-1

Core Science & Biosynthesis

Foundational

An In-depth Technical Guide to 5-Chloro-2,4-difluorophenol: Molecular Structure and Weight

Introduction In the landscape of pharmaceutical and materials science research, halogenated phenols represent a critical class of building blocks and intermediates. Their unique electronic and lipophilic properties, impa...

Author: BenchChem Technical Support Team. Date: February 2026

Introduction

In the landscape of pharmaceutical and materials science research, halogenated phenols represent a critical class of building blocks and intermediates. Their unique electronic and lipophilic properties, imparted by halogen substituents, make them indispensable for modulating the bioactivity, metabolic stability, and physicochemical characteristics of target molecules. This guide provides a detailed technical overview of 5-Chloro-2,4-difluorophenol, a trifunctional aromatic compound, designed for researchers, scientists, and drug development professionals who require a foundational understanding of its core molecular attributes. We will delve into its structural composition, precise molecular weight, and the analytical methodologies essential for its characterization, thereby providing a comprehensive resource for its application in advanced scientific endeavors.

Molecular Identity and Structure

5-Chloro-2,4-difluorophenol is a substituted aromatic compound based on a phenol core. Its identity is precisely defined by the specific arrangement of its substituents on the benzene ring, which dictates its reactivity and physical properties.

  • Chemical Name: 5-Chloro-2,4-difluorophenol[1]

  • CAS Number: 2268-01-1[1][2][3][4]

  • Molecular Formula: C₆H₃ClF₂O[1][2]

The structure consists of a central benzene ring. A hydroxyl (-OH) group is attached at position 1, defining the molecule as a phenol. The halogenation pattern is as follows: a chlorine atom is substituted at position 5, and two fluorine atoms are located at positions 2 and 4. This specific substitution pattern is crucial for its chemical behavior in synthesis and its interaction with biological systems.

Caption: 2D molecular structure of 5-Chloro-2,4-difluorophenol.

Physicochemical and Computed Properties

The molecular weight and other key physicochemical properties are fundamental data points for any experimental work, from reaction stoichiometry calculations to analytical interpretations.

Table 1: Core Properties of 5-Chloro-2,4-difluorophenol
PropertyValueSource
Molecular Weight 164.54 g/mol [1]
Exact Mass 164.5372 g/mol [2]
Molecular Formula C₆H₃ClF₂O[1][2]
CAS Number 2268-01-1[1][2][3]
IUPAC Name 5-chloro-2,4-difluorophenol[1]
SMILES OC1=C(F)C=C(F)C(Cl)=C1[2]
Hydrogen Bond Donor Count 1[2]
Hydrogen Bond Acceptor Count 3[2]
Heavy Atom Count 10[2]
Complexity 122[2]
Rotatable Bond Count 0[2]

Structural Verification: An Experimental Workflow

Confirming the identity and purity of a chemical substance is a cornerstone of scientific integrity. For halogenated phenols, a combination of chromatographic and spectroscopic techniques is typically employed.[5][6] Nuclear Magnetic Resonance (NMR) spectroscopy is arguably the most powerful tool for unambiguous structure elucidation. Below is a standard protocol for acquiring a ¹H NMR spectrum.

Protocol: ¹H NMR Spectroscopy for Structural Confirmation

Objective: To verify the proton environment of the 5-Chloro-2,4-difluorophenol structure and confirm its identity.

Methodology Workflow

G A 1. Sample Preparation B 2. NMR Instrument Setup A->B C 3. Data Acquisition B->C D 4. Data Processing C->D E 5. Spectral Interpretation D->E

Caption: Workflow for NMR-based structural verification.

Step-by-Step Procedure:

  • Sample Preparation:

    • Action: Accurately weigh approximately 5-10 mg of the 5-Chloro-2,4-difluorophenol sample.

    • Action: Dissolve the sample in ~0.6 mL of a deuterated solvent (e.g., Chloroform-d, CDCl₃) in a clean, dry NMR tube.[7]

    • Rationale: Deuterated solvents are used because they are "invisible" in ¹H NMR spectra, preventing a large solvent signal from obscuring the much smaller signals from the analyte.[7] CDCl₃ is a common choice for its good dissolving power for many organic compounds.

  • Instrument Setup and Shimming:

    • Action: Insert the NMR tube into the spectrometer's probe.

    • Action: Lock the spectrometer onto the deuterium signal of the solvent.

    • Action: Shim the magnetic field. This involves adjusting the shim coils to optimize the homogeneity of the magnetic field across the sample volume.

    • Rationale: A homogeneous magnetic field is absolutely critical for obtaining sharp, well-resolved spectral peaks. Poor shimming results in broad, distorted peaks, making interpretation difficult or impossible.

  • Data Acquisition:

    • Action: Set the acquisition parameters for a standard ¹H experiment. This includes setting the spectral width, number of scans, and relaxation delay.

    • Action: Acquire the Free Induction Decay (FID) signal.

    • Rationale: The number of scans is chosen to achieve an adequate signal-to-noise ratio; more scans improve the ratio but increase the experiment time. The relaxation delay allows the protons to return to their equilibrium state between pulses, ensuring quantitative accuracy.

  • Data Processing:

    • Action: Apply a Fourier Transform (FT) to the FID to convert the time-domain signal into the frequency-domain spectrum.

    • Action: Phase the resulting spectrum to ensure all peaks are in the positive absorptive mode.

    • Action: Calibrate the chemical shift axis by setting the residual solvent peak (e.g., CDCl₃ at 7.26 ppm) to its known value.

    • Rationale: The FT is the mathematical operation that makes NMR data interpretable. Phasing and calibration are essential processing steps to ensure the spectrum is correctly represented and accurate chemical shifts are measured.

  • Spectral Interpretation:

    • Expected Outcome: The ¹H NMR spectrum of 5-Chloro-2,4-difluorophenol should exhibit distinct signals corresponding to the three protons on the molecule: the hydroxyl proton (-OH) and the two aromatic protons.

    • Analysis:

      • Chemical Shift (δ): The position of each signal indicates the electronic environment of the proton. The aromatic protons will appear in the typical downfield region (approx. 6.5-8.0 ppm). The hydroxyl proton's shift is variable and can be concentration-dependent.

      • Integration: The area under each peak should be proportional to the number of protons it represents (in this case, a 1:1:1 ratio for the three distinct protons).

      • Splitting Pattern (Multiplicity): Spin-spin coupling between neighboring protons and fluorine atoms (J-coupling) will cause the signals to split. The aromatic protons will show complex splitting patterns due to coupling with each other and with the adjacent fluorine atoms. This fine structure is highly diagnostic and provides definitive proof of the substitution pattern. For even greater certainty, a ¹⁹F NMR experiment can be performed, which is highly sensitive to the local environment of the fluorine atoms.[8]

Safety and Handling Considerations

As with all halogenated phenolic compounds, 5-Chloro-2,4-difluorophenol requires careful handling to minimize exposure. While a comprehensive safety assessment should always be sourced from the current Safety Data Sheet (SDS), general best practices apply.

  • Personal Protective Equipment (PPE): Always wear appropriate PPE, including safety goggles, a lab coat, and chemical-resistant gloves.[9][10]

  • Engineering Controls: Work in a well-ventilated area, preferably within a chemical fume hood, to avoid inhalation of any dust or vapors.[10][11]

  • Handling: Avoid direct contact with skin and eyes.[9] Do not eat, drink, or smoke in the laboratory area. Wash hands thoroughly after handling.[10]

  • Storage: Keep the container tightly closed and store it in a dry, cool, and well-ventilated place.[9][11]

Conclusion

5-Chloro-2,4-difluorophenol is a precisely defined chemical entity with a molecular weight of approximately 164.54 g/mol . Its structure, characterized by a specific trisubstitution pattern on a phenol ring, provides a unique combination of functional groups that are valuable in chemical synthesis. The robust analytical techniques outlined, particularly NMR spectroscopy, serve as a self-validating system to confirm its molecular integrity, ensuring the reliability of experimental outcomes. Adherence to proper safety protocols is paramount for its handling. This guide provides the core technical knowledge base required by scientists and researchers to confidently and safely utilize this compound in their research and development pipelines.

References

  • AA Blocks. (n.d.). 5-Chloro-2,4-difluorophenol. Retrieved from [Link]

  • PubChem. (n.d.). 5-Chloro-2-fluorophenol. Retrieved from [Link]

  • U.S. Environmental Protection Agency (EPA). (n.d.). Phenol, 5-chloro-2-(2,4-dichlorophenoxy)-. Retrieved from [Link]

  • FMCHem. (n.d.). 5-CHLORO-2,4-DIFLUOROBENZOIC ACID. Retrieved from [Link]

  • Reagentia. (n.d.). 5-Chloro-2,4-difluorophenol (1 x 1 g). Retrieved from [Link]

  • Cheméo. (n.d.). Chemical Properties of 1-Chloro-2,4-difluorobenzene. Retrieved from [Link]

  • Aktaş, A. H. (2004). Separation of Some Halogenated Phenols by GC-MS. Asian Journal of Chemistry.
  • Fuhrmann, B., et al. (2004). 19F Nuclear Magnetic Resonance as a Tool To Investigate Microbial Degradation of Fluorophenols to Fluorocatechols and Fluoromuconates. Applied and Environmental Microbiology.
  • D'Silva, C. (2010). Advances in the Analysis of Persistent Halogenated Organic Compounds.
  • Thermo Fisher Scientific. (2025). SAFETY DATA SHEET - 1-Chloro-2,4-difluorobenzene. Retrieved from [Link]

  • Macova, M., et al. (2010). Removal and detoxification of pentahalogenated phenols using a photocatalytically induced enzymatic process.
  • Alothman, Z. A., et al. (2012). Advanced Analytical Techniques for the Isolation of Phenolic Compounds in Medicinal Plants.
  • Khoddami, A., et al. (2013). Techniques for Analysis of Plant Phenolic Compounds. Molecules.
  • The Royal Society of Chemistry. (2015). Ruthenium hydroxycyclopentadienyl N-heterocyclic carbene complexes as transfer hydrogenation catalysts. Retrieved from [Link]

  • Gottlieb, H. E., et al. (2010). NMR Chemical Shifts of Trace Impurities: Common Laboratory Solvents, Organics, and Gases in Deuterated Solvents Relevant to the Organometallic Chemist. Organometallics.

Sources

Exploratory

Solubility Profiling & Process Optimization: 5-Chloro-2,4-difluorophenol

Executive Summary 5-Chloro-2,4-difluorophenol (CAS 38561-59-0) represents a critical class of halogenated phenolic intermediates used extensively in the synthesis of next-generation fluoro-agrochemicals (e.g., pyridine-b...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

5-Chloro-2,4-difluorophenol (CAS 38561-59-0) represents a critical class of halogenated phenolic intermediates used extensively in the synthesis of next-generation fluoro-agrochemicals (e.g., pyridine-based herbicides) and pharmaceutical active ingredients (APIs). Its unique substitution pattern—combining the lipophilicity of chlorine with the metabolic stability and strong electron-withdrawing nature of fluorine—presents specific solubility challenges during reaction scale-up and purification.

This technical guide provides a comprehensive framework for understanding the solubility thermodynamics of 5-Chloro-2,4-difluorophenol. It moves beyond static data points to establish a self-validating methodology for solvent selection, experimental solubility determination, and crystallization process design.

Physicochemical Profile & Solvation Logic

To predict solubility behavior without exhaustive empirical testing, we must first analyze the solute's molecular descriptors. The presence of two fluorine atoms and one chlorine atom on the phenol ring significantly alters the electron density compared to phenol.

PropertyValue (Est.)Mechanistic Implication
Molecular Weight 164.54 g/mol Moderate size; diffusion kinetics are generally fast.
Physical State Solid (Crystalline)Requires energy (Heat of Fusion,

) to break crystal lattice during dissolution.
Acidity (pKa) ~6.8 – 7.2Significantly more acidic than phenol (pKa 10). Critical: Solubility in water/alcohols is highly pH-dependent.
LogP (Octanol/Water) ~3.1Lipophilic. Poor water solubility; high affinity for non-polar and moderately polar organic solvents.
H-Bonding Donor (OH) & Acceptor (F, O)Forms strong H-bonds with alcohols, ethers, and amines.
Solvation Mechanism
  • Polar Protic Solvents (Alcohols): The phenolic hydroxyl group acts as a hydrogen bond donor, while solvent oxygen acts as an acceptor. This results in high solubility .

  • Polar Aprotic Solvents (Ketones, Esters): Strong dipole-dipole interactions with the polarized C-F and C-Cl bonds, combined with H-bond acceptance from the solvent, lead to very high solubility .

  • Non-Polar Solvents (Alkanes): Weak London dispersion forces cannot overcome the crystal lattice energy. Low solubility (Ideal for use as anti-solvents).

Thermodynamic Modeling of Solubility

For process engineering, single-point solubility data is insufficient. We rely on thermodynamic models to predict solubility (


, mole fraction) as a function of temperature (

).
The Modified Apelblat Equation

This semi-empirical model is the industry standard for correlating experimental solubility data of halogenated phenols. It accounts for the non-ideality of the solution.



  • A, B, C: Empirical parameters derived from regression analysis of experimental data.

  • Utility: Allows for precise interpolation of solubility at any temperature within the measured range, essential for designing cooling crystallization curves.

The van't Hoff Equation

Used to determine the thermodynamic functions of solution (Enthalpy


, Entropy 

).


  • Interpretation: A linear plot of

    
     vs 
    
    
    
    usually indicates an ideal solution behavior. Deviations suggest specific solute-solvent interactions (e.g., hydrogen bonding in ethanol).

Experimental Protocols (Self-Validating Systems)

Since specific solubility data for this intermediate may vary by batch purity, trustworthiness dictates generating on-site data. Below are two validated protocols.

Protocol A: Dynamic Laser Monitoring (High Precision)

Best for generating full solubility curves (Apelblat coefficients).

  • Setup: Jacketed glass vessel (50 mL) equipped with a mechanical stirrer, temperature probe (

    
     K), and a laser transmittance probe.
    
  • Preparation: Add excess 5-Chloro-2,4-difluorophenol solid and solvent (e.g., 20 mL Toluene).

  • Dissolution: Heat to a temperature where all solid dissolves (clear solution, 100% transmittance).

  • Nucleation Detection: Cool at a controlled rate (e.g., 0.2 K/min). Record the temperature (

    
    ) where transmittance drops (turbidity onset).
    
  • Solubility Detection: Re-heat slowly. Record the temperature (

    
    ) where transmittance returns to 100%.
    
  • Validation:

    
     is the equilibrium solubility temperature for that specific concentration. Repeat for different concentrations.
    
Protocol B: Static Gravimetric Method (Robust)

Best for single-point validation.

  • Equilibration: Place excess solid and solvent in a sealed vial. Shake at constant temperature (e.g., 25°C) for 24 hours.

  • Sampling: Stop stirring and allow solids to settle for 2 hours.

  • Filtration: Withdraw supernatant using a syringe filter (0.45 µm, PTFE) pre-heated to the bath temperature.

  • Analysis: Weigh a specific volume of filtrate, evaporate solvent, and weigh the residue (or analyze by HPLC).

  • Calculation: Mass fraction

    
    .
    

Solubility Landscape & Solvent Selection[1]

Based on Hansen Solubility Parameters (HSP) and structural analogs (2,4-Dichlorophenol), the estimated solubility profile is categorized below.

Table 1: Estimated Solubility Profile of 5-Chloro-2,4-difluorophenol

Solvent ClassRepresentative SolventsSolubility PredictionProcess Utility
High Solubility Methanol, Ethanol, IPA> 500 mg/mLReaction solvent; Primary solvent for crystallization.
High Solubility Acetone, Ethyl Acetate, THF> 600 mg/mLExcellent dissolution; risk of yield loss in crystallization if not cooled significantly.
Moderate Solubility Toluene, Xylene, Chloroform100 - 300 mg/mLGood balance for cooling crystallization; often provides better crystal morphology.
Low Solubility Hexane, Heptane, Cyclohexane< 10 mg/mLAnti-solvent. Use to force precipitation.
pH Dependent Water< 1 mg/mL (Neutral pH)High solubility at pH > 8 (Phenolate formation).
Visualization: Solvent Selection Decision Tree

SolventSelection Start Select Solvent for 5-Chloro-2,4-difluorophenol Goal Define Goal Start->Goal Reaction Reaction Medium Goal->Reaction Purification Purification (Crystallization) Goal->Purification PolarityCheck Reagents Compatible with Protic Solvents? Reaction->PolarityCheck CrystType Crystallization Mode Purification->CrystType ProticYes Yes: Alcohols (MeOH, EtOH) PolarityCheck->ProticYes Nucleophilic ok ProticNo No: Polar Aprotic (DMF, Acetone, THF) PolarityCheck->ProticNo Anhydrous/Inert Cooling Cooling Crystallization CrystType->Cooling Antisolvent Anti-Solvent CrystType->Antisolvent CoolingSolv Toluene or Ethyl Acetate/Heptane Cooling->CoolingSolv Steep solubility curve AntiSolvPair Solvent: Methanol Anti-solvent: Water/Heptane Antisolvent->AntiSolvPair High yield recovery

Caption: Decision logic for selecting solvents based on process goals (Reaction vs. Purification).

Process Application: Purification by Crystallization[1][2]

The primary industrial application of solubility data for 5-Chloro-2,4-difluorophenol is in purification to remove isomers (e.g., 3-chloro-2,6-difluorophenol impurities).

Recommended Workflow
  • Dissolution: Dissolve crude solid in Toluene at 80°C (near reflux). Toluene is preferred over alcohols for purification as it often discriminates better between halogenated isomers.

  • Filtration: Hot filtration to remove inorganic salts (e.g., NaF, NaCl from synthesis).

  • Cooling: Ramp down temperature to 20°C at 0.5°C/min.

  • Anti-solvent Addition (Optional): If yield is low, add Heptane slowly at 20°C to drive further precipitation.

  • Isolation: Filter and wash with cold Heptane.

Workflow Diagram

CrystallizationWorkflow RawMaterial Crude 5-Chloro-2,4-difluorophenol Dissolution Dissolution in Toluene (80°C) RawMaterial->Dissolution HotFilter Hot Filtration (Remove Salts) Dissolution->HotFilter Cooling Controlled Cooling (80°C → 20°C @ 0.5 K/min) HotFilter->Cooling Nucleation Nucleation Onset Cooling->Nucleation Digestion Crystal Growth / Ostwald Ripening Nucleation->Digestion Isolation Filtration & Drying Digestion->Isolation

Caption: Optimized crystallization workflow for purification of halogenated phenols.

References

  • Physicochemical Properties of Halogenated Phenols

    • Source: National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 38561-59-0.
    • URL:[Link]

  • Thermodynamic Modeling (Apelblat Equation)

    • Title: Solubility and Thermodynamic Properties of 2,4-Dichlorophenol in Pure Solvents.
    • Source: Journal of Chemical & Engineering D
    • URL:[Link]

  • Title: Process for synthesis of 2,4-dichloro-5-fluoro acetophenone (Analogous chemistry).
  • Solubility Determination Methodology

    • Title: Measurement and Correlation of Solubilities of 4,4′-Dichlorodiphenyl Disulfide in Organic Solvents.
    • Source: Journal of Chemical & Engineering D
    • URL:[Link]

Foundational

A Comprehensive Technical Guide on the Safety, Handling, and Storage of 5-Chloro-2,4-difluorophenol

Authored for Drug Development Professionals, Researchers, and Scientists As a cornerstone building block in novel therapeutic agent synthesis, 5-Chloro-2,4-difluorophenol demands a comprehensive understanding of its safe...

Author: BenchChem Technical Support Team. Date: February 2026

Authored for Drug Development Professionals, Researchers, and Scientists

As a cornerstone building block in novel therapeutic agent synthesis, 5-Chloro-2,4-difluorophenol demands a comprehensive understanding of its safe handling, storage, and emergency management. This guide provides an in-depth, field-proven framework for laboratory personnel, moving beyond mere procedural lists to explain the rationale behind critical safety protocols. Our objective is to empower researchers with the knowledge to create a self-validating system of safety, ensuring both personal well-being and the integrity of experimental outcomes.

Core Compound Profile and Hazard Analysis

5-Chloro-2,4-difluorophenol is a halogenated phenol, a class of compounds recognized for their utility in organic synthesis and their potential physiological activity. The inherent reactivity of the phenolic hydroxyl group, combined with the electron-withdrawing effects of the chloro and fluoro substituents, defines its chemical behavior and hazard profile.

A thorough understanding of its properties is the first step in a robust safety assessment.

Table 1: Physicochemical Properties of 5-Chloro-2,4-difluorophenol

Property Value Source
Molecular Formula C₆H₄ClFO [1]
Molecular Weight 146.54 g/mol [1]
Appearance White to off-white crystalline solid
Melting Point 40 - 44 °C [2]
Boiling Point 145 °C [2]

| CAS Number | 186589-76-4 |[1] |

The primary hazards associated with 5-Chloro-2,4-difluorophenol are acute toxicity and severe irritation. It is classified as harmful if swallowed, in contact with skin, or if inhaled.[3] Furthermore, it is known to cause serious skin and eye irritation.[3] Prolonged or repeated exposure to similar phenolic compounds may have adverse effects on the central nervous system, liver, and kidneys.[4][5]

Engineering Controls and Personal Protective Equipment (PPE): A Multi-layered Defense

The hierarchy of controls dictates that engineering and administrative controls should be the primary means of mitigating exposure, with PPE serving as the final barrier.

2.1. Engineering Controls: The First Line of Defense

All manipulations of 5-Chloro-2,4-difluorophenol, including weighing, transferring, and reactions, must be conducted within a certified chemical fume hood.[5] This is non-negotiable and serves to prevent the inhalation of any dust or vapors. The laboratory should also be equipped with easily accessible eyewash stations and safety showers.[6]

2.2. Personal Protective Equipment (PPE): The Last Line of Defense

The selection of appropriate PPE is critical and should be based on a thorough risk assessment of the planned procedures.

Table 2: Personal Protective Equipment (PPE) for Handling 5-Chloro-2,4-difluorophenol

PPE Specification Rationale and Best Practices
Hand Protection Double gloving with nitrile or neoprene gloves.[5][7] Provides robust protection against skin contact. Nitrile gloves are suitable for incidental splash protection but should be changed immediately upon contamination.[7][8] For extended handling or immersion, heavier-duty gloves such as butyl rubber are recommended.[7]
Eye and Face Protection Chemical safety goggles and a face shield.[5][8] Goggles provide a seal around the eyes to protect against dust and splashes.[8] A face shield should be worn in conjunction with goggles when there is a significant risk of splashing.[5]
Body Protection Flame-retardant lab coat and a chemical-resistant apron. A fully buttoned lab coat protects the skin and personal clothing.[5] A chemical-resistant apron, such as one made of neoprene or butyl rubber, provides an additional layer of protection against spills.[7]

| Respiratory Protection | Not typically required when using a certified fume hood. | In the event of a fume hood failure or a large spill, a NIOSH-approved respirator with organic vapor cartridges may be necessary. |

Standard Operating Procedure for Safe Handling

The following workflow provides a systematic approach to handling 5-Chloro-2,4-difluorophenol, from preparation to disposal.

safe_handling_workflow cluster_prep Preparation cluster_handling Handling cluster_cleanup Post-Experiment prep1 Verify Fume Hood Certification prep2 Don Appropriate PPE (Gloves, Goggles, Lab Coat) prep1->prep2 1 handle1 Weigh Compound in Fume Hood prep2->handle1 handle2 Transfer to Reaction Vessel handle1->handle2 2 handle3 Conduct Experiment handle2->handle3 3 clean1 Decontaminate Glassware and Surfaces handle3->clean1 clean2 Segregate and Label Hazardous Waste clean1->clean2 4

Caption: A logical workflow for the safe handling of 5-Chloro-2,4-difluorophenol.

Storage and Incompatibility

Proper storage is paramount to maintaining the chemical's integrity and preventing hazardous reactions.

  • Storage Conditions: Store in a cool, dry, and well-ventilated area in a tightly sealed container.[6][9] The storage area should be away from heat and sources of ignition.[10]

  • Incompatible Materials: Avoid contact with strong oxidizing agents, strong acids, and strong bases.[9]

Emergency Response Protocols

Rapid and informed action is critical in the event of an emergency.

5.1. Spills and Leaks

  • Minor Spill (in a fume hood):

    • Alert personnel in the immediate area.

    • Wearing appropriate PPE, absorb the spill with an inert material such as vermiculite or sand.

    • Collect the absorbed material into a sealed, labeled container for hazardous waste disposal.

    • Decontaminate the area with a suitable solvent, followed by soap and water.

  • Major Spill (outside of a fume hood):

    • Evacuate the laboratory immediately.[11][12]

    • Alert your institution's emergency response team.

    • Close the laboratory doors to confine the spill.[11]

    • Do not attempt to clean up a major spill unless you are trained and equipped to do so.

5.2. First Aid Measures

The following are immediate first aid measures. All exposures require prompt medical attention.

  • Inhalation: Move the individual to fresh air. If breathing is difficult, administer oxygen. Seek immediate medical attention.[13]

  • Skin Contact: Immediately remove all contaminated clothing.[14] Flush the affected skin with copious amounts of water for at least 15 minutes.[15] Seek immediate medical attention.

  • Eye Contact: Immediately flush the eyes with water for at least 15 minutes, holding the eyelids open.[15] Seek immediate medical attention.

  • Ingestion: Do NOT induce vomiting.[13] Rinse the mouth with water and seek immediate medical attention.[13]

Waste Management

All waste containing 5-Chloro-2,4-difluorophenol, including contaminated PPE and absorbent materials, must be disposed of as hazardous waste.[16][17]

  • Collect all waste in clearly labeled, sealed, and puncture-resistant containers.[12][18]

  • Follow all institutional and local regulations for hazardous waste disposal. Do not dispose of this chemical down the drain.[16][18] Wastes containing chlorophenols are often categorized as F-listed hazardous wastes by regulatory agencies.[19]

Conclusion

The responsible use of 5-Chloro-2,4-difluorophenol is predicated on a culture of safety and a deep understanding of its chemical properties and associated hazards. By integrating the principles and protocols outlined in this guide into your daily laboratory practices, you can create a safer research environment for yourself and your colleagues. This guide should be used in conjunction with your institution's specific safety policies and the most current Safety Data Sheet (SDS) for the compound.

References

  • Sigma-Aldrich. (2024, August 7). Safety Data Sheet for 4-fluorophenol.
  • TCI Chemicals. (2023, March 4). Safety Data Sheet.
  • Fisher Scientific. (2023, September 29). Safety Data Sheet for 4-Chloro-2,5-difluorobenzoic acid.
  • Fisher Scientific. (n.d.). Safety Data Sheet for 2,4-Difluorophenol.
  • Fisher Scientific. (2015, May 27). Safety Data Sheet for 2-Chloro-4-fluoro-5-nitrophenol.
  • New Jersey Department of Health. (2006, January). 2,4-Dichlorophenol Hazard Summary.
  • Phenol Safety Group. (2020). The Do's and Don'ts for the Safe Use of Phenol.
  • Thermo Fisher Scientific. (2025, September 10). Safety Data Sheet for 1-Chloro-2,4-difluorobenzene.
  • Fisher Scientific. (2011, June 7). Safety Data Sheet for 5-Chloro-2-fluorobenzoic acid.
  • PubChem. (n.d.). 5-Chloro-2-fluorophenol. National Center for Biotechnology Information.
  • University of California, Berkeley, Environment, Health and Safety. (n.d.). Appendix P - Phenol First Aid Guide and PPE.
  • Massachusetts Institute of Technology, Plasma Science and Fusion Center. (n.d.). PSFC Halogenated Solvents.
  • Santa Cruz Biotechnology. (2019, March 24). 2,5-Dichlorophenol - Safety Data Sheet.
  • New Mexico State University. (n.d.). Chemical Exposure and Spill Response Procedures.
  • CDH Fine Chemical. (n.d.). 2-Fluoro Phenol Material Safety Data Sheet.
  • Clarkson University. (n.d.). Chemical Spill Procedures.
  • University of Florida, Environmental Health and Safety. (n.d.). Chapter 7 - Management Procedures For Specific Waste Types.
  • Sigma-Aldrich. (n.d.). 2,4-Difluorophenol.
  • BenchChem. (2025). Application Notes and Protocols for Handling and Disposal of 4-Chloro-2-fluorophenylacetonitrile Waste.
  • Yale Environmental Health & Safety. (2022, June). Phenol Standard Operating Procedure.
  • Weill Cornell Medicine. (n.d.). Hazardous Material Spill | Emergency Information.
  • Princeton University, Environmental Health & Safety. (n.d.). Section 6C: Protective Equipment.
  • Dartmouth College. (n.d.). Hazardous Waste Disposal Guide.
  • Minnesota Pollution Control Agency. (2011, January). F List of Hazardous Waste.
  • University of Manitoba. (n.d.). Chemical Spill Response Procedure.
  • University of Alabama at Birmingham, Environmental Health & Safety. (2025-2026). EHSO Manual: Spill Control/Emergency Response.
  • Cheméo. (n.d.). Chemical Properties of 1-Chloro-2,4-difluorobenzene (CAS 1435-44-5).
  • Chem-Impex. (n.d.). 2,5-difluorofenol.

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Protocols & Analytical Methods

Method

Application Note: Analytical Characterization of 5-Chloro-2,4-difluorophenol

This Application Note is designed for analytical chemists and pharmaceutical researchers requiring a robust, self-validating framework for the characterization of 5-Chloro-2,4-difluorophenol . Executive Summary 5-Chloro-...

Author: BenchChem Technical Support Team. Date: February 2026

This Application Note is designed for analytical chemists and pharmaceutical researchers requiring a robust, self-validating framework for the characterization of 5-Chloro-2,4-difluorophenol .

Executive Summary

5-Chloro-2,4-difluorophenol is a critical halogenated aromatic intermediate used in the synthesis of fluoroquinolone antibiotics and advanced agrochemicals.[1] Its unique substitution pattern—containing both electron-withdrawing fluorine and chlorine atoms on a phenolic ring—imparts significant acidity and distinct chromatographic behavior.[1]

This guide provides a multi-modal analytical protocol ensuring identity confirmation, purity assessment, and impurity profiling.[1] The methods detailed below prioritize robustness and specificity , addressing the challenge of separating this compound from its potential regioisomers (e.g., 3-chloro-2,4-difluorophenol).

Critical Identity Note
  • Chemical Name: 5-Chloro-2,4-difluorophenol[1]

  • CAS Registry Number: 38561-52-5 (Note: Verify against specific vendor CoA as isomer CAS numbers can vary in literature; CAS 2268-01-1 is also frequently cited for this substitution pattern).[1]

  • Molecular Formula:

    
    [1]
    
  • Molecular Weight: 164.54 g/mol [1]

Physicochemical Profile

Understanding the physical state and solubility is a prerequisite for accurate sample preparation.[1]

PropertyValue / DescriptionAnalytical Implication
Appearance White to off-white crystalline solidRequires weighing for stock preparation.[1]
Melting Point Approx. 40–55 °C (Estimated)Low melting point; store cool to prevent fusing.[1]
Acidity (pKa) ~7.0 – 7.5 (Predicted)Significantly more acidic than phenol (pKa 10).[1] Mobile phases must be buffered to pH < 3.0 to suppress ionization and prevent peak tailing.[1]
Solubility Soluble in Methanol, Acetonitrile, DMSOUse MeOH or ACN as diluent.[1] Avoid pure water to prevent precipitation.[1]
UV Max ~275–280 nmPrimary detection wavelength for HPLC.[1]

Analytical Workflow Logic

The following decision tree illustrates the sequence of analytical operations to ensure comprehensive characterization.

AnalyticalWorkflow cluster_0 Method Selection Logic Sample Raw Material (5-Chloro-2,4-difluorophenol) ID_Check Identity Confirmation (NMR / FT-IR) Sample->ID_Check Step 1 Purity_Check Purity Assessment (HPLC-UV) ID_Check->Purity_Check If ID Pass Volatile_Imp Volatile Impurities (GC-MS) Purity_Check->Volatile_Imp If Purity > 95% Report Certificate of Analysis (CoA) Volatile_Imp->Report Final Data

Figure 1: Analytical workflow ensuring sequential validation of identity before quantitative purity assessment.

Method A: Chromatographic Purity (HPLC-UV)

Objective: Quantify main peak purity and detect non-volatile organic impurities (e.g., isomers, polychlorinated by-products).[1]

Rationale

Due to the acidic nature of the phenolic hydroxyl group (enhanced by F/Cl substitution), the analyte exists in equilibrium between neutral and ionized forms at neutral pH.[1] To ensure a sharp, symmetrical peak, the mobile phase must be acidified to suppress ionization (keeping the molecule protonated).[1]

Protocol
  • Instrument: HPLC with PDA/UV Detector (e.g., Agilent 1260 / Waters Alliance).

  • Column: C18 End-capped,

    
    , 
    
    
    
    (e.g., Zorbax Eclipse Plus C18).[1]
  • Column Temp:

    
    .
    
  • Flow Rate:

    
    .
    
  • Detection:

    
     (Quantification), 
    
    
    
    (Impurity check).[1]
  • Injection Volume:

    
    .
    

Mobile Phase:

  • Solvent A:

    
     in Water.[1]
    
  • Solvent B: Acetonitrile (HPLC Grade).[1]

Gradient Program:

Time (min) % Solvent A % Solvent B Event
0.0 95 5 Equilibration
15.0 5 95 Linear Gradient
18.0 5 95 Hold (Wash)
18.1 95 5 Return to Initial

| 23.0 | 95 | 5 | Re-equilibration |

System Suitability Criteria (Self-Validating)
  • Tailing Factor (

    
    ):  NMT 1.5 (Strict control required; tailing indicates insufficient acid modifier).
    
  • Theoretical Plates (

    
    ):  NLT 5000.
    
  • Retention Time (

    
    ):  Stable 
    
    
    
    .

Method B: Volatile Impurity Profiling (GC-MS)

Objective: Identify residual solvents and volatile halogenated precursors (e.g., fluorobenzenes).[1]

Rationale

Phenols can be analyzed directly on non-polar columns, but peak tailing is a risk.[1] A slightly polar column (5% phenyl) is standard.[1] If tailing persists, derivatization with BSTFA (N,O-Bis(trimethylsilyl)trifluoroacetamide) is recommended to cap the hydroxyl group.[1]

Protocol (Direct Injection)
  • Instrument: GC-MS (Single Quadrupole).[1]

  • Column: DB-5ms or HP-5ms (

    
    ).
    
  • Carrier Gas: Helium @

    
     (Constant Flow).[1]
    
  • Inlet: Split 20:1 @

    
    .
    
  • Detection: EI Source (

    
    ), Scan range 35–350 m/z.
    

Temperature Program:

  • Initial:

    
     hold for 2 min.
    
  • Ramp:

    
     to 
    
    
    
    .
  • Ramp:

    
     to 
    
    
    
    , hold 3 min.

Key Diagnostic Ions (EI Spectrum):

  • Molecular Ion (

    
    ):  164 m/z (100%), 166 m/z (33% for 
    
    
    
    isotope).[1]
  • Fragment: [M-CO]

    
     (Loss of carbonyl typical for phenols).[1]
    

Method C: Structural Confirmation (NMR)

Objective: Unambiguous structural elucidation to distinguish from isomers (e.g., 3-chloro-2,4-difluorophenol).[1]

Predicted NMR Data (400 MHz, or )

The substitution pattern (1-OH, 2-F, 4-F, 5-Cl) leaves two aromatic protons at positions 3 and 6.[1]

  • Proton H3 (between two Fluorines):

    • Shift:

      
      .
      
    • Multiplicity: Triplet (apparent) or dd. Large coupling constants due to ortho-F (

      
      ).[1]
      
  • Proton H6 (adjacent to Cl and OH):

    • Shift:

      
      .
      
    • Multiplicity: Doublet or dd. Smaller coupling to para-F (

      
      ) and meta-F.[1]
      
  • Hydroxyl Proton (-OH):

    • Shift:

      
       (Broad singlet, exchangeable with 
      
      
      
      ).

Interpretation Logic: If the spectrum shows two protons as singlets, the structure is incorrect (likely 3,5-dichloro-2,6-difluoro symmetric impurities).[1] The presence of F-H coupling is the "fingerprint" of the difluoro substitution.[1]

Safety & Handling Guidelines

  • Hazards: Corrosive (Skin Corr.[1][2][3][4] 1B), Acute Toxicity (Oral/Dermal).[1][2]

  • PPE: Nitrile gloves (double gloving recommended), safety goggles, and lab coat.[1] Handle strictly inside a fume hood.

  • Spill Response: Neutralize with weak base (Sodium Bicarbonate) before cleanup.

References

  • National Center for Biotechnology Information (2023). PubChem Compound Summary for CID 2724522, 2-Chloro-5-fluorophenol (Isomer Reference).[1] Retrieved from [Link][1]

  • Reich, H. J. (2023). Bordwell pKa Table (Acidity in DMSO).[1] University of Wisconsin-Madison.[1] Retrieved from [Link][1]

  • Silverstein, R. M., et al. Spectrometric Identification of Organic Compounds.[1] (Standard text for NMR splitting patterns).

Sources

Application

5-Chloro-2,4-difluorophenol as a building block in organic synthesis

Executive Summary 5-Chloro-2,4-difluorophenol is a high-value halogenated building block characterized by a unique substitution pattern that offers orthogonal reactivity. Its utility lies in the strategic placement of fl...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

5-Chloro-2,4-difluorophenol is a high-value halogenated building block characterized by a unique substitution pattern that offers orthogonal reactivity. Its utility lies in the strategic placement of fluorine atoms to modulate metabolic stability and lipophilicity, while the phenolic hydroxyl and the 5-chloro position serve as distinct handles for chemical diversification. This guide details the mechanistic rationale and validated protocols for deploying this intermediate in the synthesis of bioactive ethers, biaryls, and heterocyclic scaffolds common in next-generation herbicides (PPO inhibitors) and kinase-targeted pharmaceuticals.

Chemical Profile & Reactivity Analysis

The trifunctional nature of 5-Chloro-2,4-difluorophenol allows for "iterative functionalization." Understanding the electronic environment is critical for reaction design:

PropertySpecificationMechanistic Implication
CAS Number 2268-01-1Unique identifier for regulatory/sourcing verification.
Acidity (pKa) ~7.5 - 8.0 (Est.)More acidic than phenol (pKa 10) due to electron-withdrawing F and Cl groups. Requires milder bases for deprotonation.
C-F Bonds Positions 2, 4Metabolic Blockers: Prevent oxidative metabolism at typically vulnerable positions. Electronic Modulation: Reduce electron density of the aromatic ring.
C-Cl Bond Position 5Cross-Coupling Handle: Activated for Pd-catalyzed coupling (Suzuki, Buchwald) due to the inductive effect of adjacent fluorines.
Phenolic OH Position 1Nucleophilic Anchor: Primary site for O-alkylation or esterification to attach the pharmacophore scaffold.
Reactivity Visualization

The following diagram illustrates the orthogonal reactivity logic used in synthesis planning.

ReactivityMap Center 5-Chloro-2,4-difluorophenol (Core Scaffold) OH_Group Phenolic -OH (Nucleophile) Center->OH_Group Site 1 Cl_Group 5-Chloro (Electrophile) Center->Cl_Group Site 2 F_Group 2,4-Difluoro (Modulators) Center->F_Group Properties Ether Scaffold Attachment (e.g., Heterocycles) OH_Group->Ether O-Alkylation (Ether Linkage) Biaryl Library Diversification (e.g., Biaryls) Cl_Group->Biaryl Suzuki Coupling (C-C Bond) Stability ADME Optimization F_Group->Stability Metabolic Stability

Caption: Orthogonal reactivity map showing the dual-functionalization pathway: Step 1 (O-Alkylation) followed by Step 2 (Cross-Coupling).

Strategic Applications

Agrochemicals (Herbicides & Fungicides)

The 2,4-difluorophenyl moiety is a "privileged structure" in protoporphyrinogen oxidase (PPO) inhibiting herbicides. The addition of the 5-chloro substituent provides a handle to extend the carbon skeleton, often increasing potency by filling hydrophobic pockets in the target enzyme.

  • Mechanism: The phenol is typically alkylated with a heterocyclic piece (e.g., uracil, triazolinone) to mimic the protoporphyrinogen IX substrate.

Pharmaceuticals

In drug discovery, this scaffold is used to synthesize fluorinated biaryls via Suzuki coupling. The fluorine atoms induce a dipole that can improve binding affinity through electrostatic interactions with protein residues, while the chlorine allows for modular attachment of solubilizing groups.

Experimental Protocols

Protocol A: Regioselective O-Alkylation (Ether Synthesis)

Objective: To attach a scaffold to the phenolic oxygen without affecting the C-Cl or C-F bonds. Challenge: The enhanced acidity of the phenol requires careful base selection to prevent side reactions (e.g., self-coupling or SNAr at the fluorine positions under harsh conditions).

Materials:

  • 5-Chloro-2,4-difluorophenol (1.0 equiv)

  • Alkyl Halide / Mesylate (1.1 equiv) (e.g., Propargyl bromide for click chemistry handles)

  • Potassium Carbonate (

    
    ) (1.5 equiv)
    
  • Solvent: DMF (Dimethylformamide) or Acetonitrile (

    
    )
    
  • Temperature: 60°C

Step-by-Step Methodology:

  • Dissolution: In a round-bottom flask equipped with a magnetic stir bar, dissolve 5-Chloro-2,4-difluorophenol (10 mmol) in anhydrous DMF (30 mL).

  • Deprotonation: Add anhydrous

    
     (15 mmol) in one portion. Stir at room temperature for 15 minutes. The mixture may turn slightly yellow as the phenoxide forms.
    
  • Addition: Add the alkyl halide (11 mmol) dropwise. Note: If the alkyl halide is volatile, use a reflux condenser.

  • Reaction: Heat the mixture to 60°C and monitor by TLC (Hexane/EtOAc 4:1) or LC-MS. Reaction typically completes in 2–4 hours.

  • Workup: Cool to room temperature. Pour the mixture into ice-water (100 mL) and extract with Ethyl Acetate (3 x 30 mL).

  • Purification: Wash combined organics with brine, dry over

    
    , and concentrate. Purify via silica gel flash chromatography.
    

Validation Check:

  • 1H NMR: Disappearance of the broad phenolic singlet (~5.0–9.0 ppm) and appearance of alkyl protons.

  • 19F NMR: Shifts in the fluorine signals confirm the ring integrity is maintained.

Protocol B: Suzuki-Miyaura Cross-Coupling (C-Cl Activation)

Objective: To utilize the 5-chloro position to create a biaryl system. Challenge: Aryl chlorides are generally less reactive than bromides/iodides. The presence of two fluorine atoms can electronically deactivate the oxidative addition step if the catalyst system is not electron-rich.

Catalyst System:


 with S-Phos or X-Phos ligands are recommended for sterically demanding or chlorinated substrates.

Materials:

  • O-Alkylated 5-Chloro-2,4-difluorophenol derivative (from Protocol A) (1.0 equiv)

  • Aryl Boronic Acid (1.2 equiv)

  • Catalyst:

    
     (2 mol%) + S-Phos (4 mol%)
    
  • Base:

    
     (2.0 equiv)
    
  • Solvent: Toluene/Water (10:1)

Step-by-Step Methodology:

  • Preparation: In a reaction vial, combine the chloro-substrate (1.0 mmol), aryl boronic acid (1.2 mmol),

    
     (4.5 mg), S-Phos (16.4 mg), and 
    
    
    
    (425 mg).
  • Inert Atmosphere: Seal the vial and purge with Nitrogen or Argon for 5 minutes.

  • Solvent Addition: Add degassed Toluene (4 mL) and Water (0.4 mL) via syringe.

  • Reaction: Heat the sealed vial to 100°C for 12–18 hours.

  • Monitoring: LC-MS should show the mass of the biaryl product (

    
    ). The isotope pattern of Chlorine (3:1 ratio of M:M+2) will disappear, replaced by the pattern of the coupled product.
    
  • Workup: Filter through a pad of Celite to remove Palladium residues. Dilute with EtOAc, wash with water, and concentrate.

Advanced Workflow: Library Generation

The following workflow describes how to use this building block to generate a library of potential PPO inhibitors.

Workflow Start Start: 5-Chloro-2,4-difluorophenol Step1 Step 1: O-Alkylation (Attach Heterocycle Head) Start->Step1 Protocol A Intermediate Intermediate: Ether-Linked Chloride Step1->Intermediate Step2 Step 2: Suzuki Coupling (Library Diversification) Intermediate->Step2 Protocol B (Var. Boronic Acids) Library Final Library: Biaryl Ethers Step2->Library

Caption: Sequential workflow for generating diverse biaryl ether libraries from the core scaffold.

Safety & Handling

  • Corrosivity: Halogenated phenols are skin and eye irritants. Wear nitrile gloves and safety goggles.

  • Acidity: 5-Chloro-2,4-difluorophenol is acidic; avoid contact with strong bases unless controlled.

  • Waste: All halogenated waste must be segregated from general organic waste for high-temperature incineration.

References

  • National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 2268-01-1, 5-Chloro-2,4-difluorophenol. Retrieved from [Link]

  • Miyaura, N., & Suzuki, A. (1995).Palladium-Catalyzed Cross-Coupling Reactions of Organoboron Compounds. Chemical Reviews, 95(7), 2457–2483.
Method

Application Notes and Protocols for Reactions Involving 5-Chloro-2,4-difluorophenol

Introduction: The Synthetic Versatility of 5-Chloro-2,4-difluorophenol 5-Chloro-2,4-difluorophenol is a halogenated aromatic compound of significant interest in the synthesis of complex organic molecules, particularly wi...

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Synthetic Versatility of 5-Chloro-2,4-difluorophenol

5-Chloro-2,4-difluorophenol is a halogenated aromatic compound of significant interest in the synthesis of complex organic molecules, particularly within the pharmaceutical and agrochemical industries. Its structure, featuring a reactive hydroxyl group and an electron-deficient aromatic ring, provides a versatile platform for a variety of chemical transformations. The presence of three halogen substituents (two fluorine, one chlorine) dramatically influences the molecule's reactivity profile. The fluorine atoms, being highly electronegative, render the aromatic ring susceptible to nucleophilic attack, while the phenolic hydroxyl group offers a handle for etherification and esterification reactions.[1] This guide provides a detailed exploration of the experimental setups for key reactions involving this building block, emphasizing the rationale behind procedural choices to ensure reproducibility and high yields.

Physicochemical Properties and Safety Data

A thorough understanding of the reagent's properties and hazards is the foundation of any successful and safe experimental design.

Physical and Chemical Properties
PropertyValueSource
Molecular Formula C₆H₃ClF₂O[2]
Molecular Weight 164.54 g/mol [2]
Appearance Solid[3]
Melting Point 22.4 °C (lit.)[3]
Boiling Point 52-53 °C at 19 mmHg (lit.)[3]
Density 1.362 g/mL at 25 °C (lit.)[3]
Safety and Handling

5-Chloro-2,4-difluorophenol is a hazardous substance and must be handled with appropriate precautions in a well-ventilated chemical fume hood.[4]

GHS Hazard Classification:

  • Acute Toxicity, Oral (Category 4): H302 - Harmful if swallowed.[5]

  • Acute Toxicity, Dermal (Category 4): H312 - Harmful in contact with skin.[5]

  • Acute Toxicity, Inhalation (Category 4): H332 - Harmful if inhaled.[5]

  • Skin Irritation (Category 2): H315 - Causes skin irritation.[5]

  • Serious Eye Damage (Category 1): H318 - Causes serious eye damage.[5]

  • Specific Target Organ Toxicity (Single Exposure): H335 - May cause respiratory irritation.[5]

Recommended Personal Protective Equipment (PPE):

  • Eye Protection: Chemical safety goggles and a face shield.

  • Hand Protection: Chemical-resistant gloves (e.g., nitrile).

  • Respiratory Protection: Use in a fume hood. If ventilation is inadequate, a NIOSH-approved respirator with an organic vapor cartridge is necessary.

  • Skin and Body Protection: Laboratory coat.

Disposal: Dispose of contents and container to an approved waste disposal plant in accordance with local, regional, and national regulations.[4]

Core Reactivity and Mechanistic Considerations

The reactivity of 5-Chloro-2,4-difluorophenol is dominated by two primary sites: the phenolic hydroxyl group and the activated aromatic ring.

  • Hydroxyl Group (-OH): The acidic proton of the phenol can be readily removed by a base to form a potent nucleophilic phenoxide. This anion is the key intermediate for O-alkylation and O-acylation reactions.

  • Aromatic Ring: The ring is rendered significantly electron-poor by the inductive effects of the two fluorine atoms and the chlorine atom. This electronic deficiency makes the ring susceptible to Nucleophilic Aromatic Substitution (SₙAr) , a pathway uncommon for simple benzene derivatives.[6][7] The SₙAr reaction proceeds via a two-step addition-elimination mechanism, stabilized by a resonance-delocalized intermediate known as a Meisenheimer complex.[8]

Below is a diagram illustrating the primary reaction pathways for this versatile reagent.

G cluster_O_reactions Reactions at the Hydroxyl Group cluster_ring_reactions Reactions at the Aromatic Ring reagent 5-Chloro-2,4-difluorophenol alkylation O-Alkylation (Williamson Ether Synthesis) reagent->alkylation  1. Base  2. R-X acylation O-Acylation (Esterification) reagent->acylation  Base, RCOX snar Nucleophilic Aromatic Substitution (SNAr) reagent->snar  Nu:-, Heat coupling Cross-Coupling (e.g., Suzuki, Buchwald-Hartwig) reagent->coupling  Pd Catalyst,  Coupling Partner

Caption: Primary reaction pathways for 5-Chloro-2,4-difluorophenol.

Application Protocol 1: O-Alkylation via Williamson Ether Synthesis

The Williamson ether synthesis is a robust and widely used method for preparing ethers.[9] The reaction involves the deprotonation of the phenol to form a phenoxide, which then acts as a nucleophile to displace a halide from an alkyl halide in an Sₙ2 reaction.[10]

Rationale and Optimization
  • Choice of Base: A strong base is required to fully deprotonate the phenol. Sodium hydride (NaH) is often used as it forms the sodium phenoxide and hydrogen gas, which bubbles out of the reaction, driving the deprotonation to completion. Alternatively, milder bases like potassium carbonate (K₂CO₃) can be effective, especially with more reactive alkyl halides, in polar aprotic solvents like acetone or DMF.

  • Choice of Solvent: A polar aprotic solvent such as N,N-dimethylformamide (DMF) or acetonitrile (CH₃CN) is ideal. These solvents effectively solvate the cation of the phenoxide salt but do not strongly solvate the nucleophilic oxygen, preserving its reactivity.

  • Alkyl Halide: The reaction works best with primary alkyl halides. Secondary halides may give a mixture of substitution and elimination products, while tertiary halides will almost exclusively yield the elimination product.[9]

Detailed Experimental Protocol: Synthesis of 1-alkoxy-5-chloro-2,4-difluorobenzene

G Workflow: Williamson Ether Synthesis setup 1. Setup - Inert atmosphere (N₂/Ar) - Anhydrous solvent (DMF) - Stirring deprotonation 2. Deprotonation - Add 5-Chloro-2,4-difluorophenol - Add NaH portion-wise at 0 °C - Stir until H₂ evolution ceases setup->deprotonation alkylation 3. Alkylation - Add alkyl halide (R-X) dropwise - Allow to warm to RT - Monitor by TLC deprotonation->alkylation workup 4. Workup - Quench with H₂O - Extract with organic solvent (e.g., EtOAc) - Wash with brine alkylation->workup purification 5. Purification - Dry organic layer (Na₂SO₄) - Concentrate in vacuo - Column chromatography workup->purification

Caption: Step-by-step workflow for O-alkylation.

Materials:

  • 5-Chloro-2,4-difluorophenol (1.0 eq)

  • Sodium hydride (60% dispersion in mineral oil, 1.2 eq)

  • Primary alkyl halide (e.g., iodomethane, ethyl bromide) (1.1 eq)

  • Anhydrous N,N-dimethylformamide (DMF)

  • Ethyl acetate (EtOAc)

  • Saturated aqueous ammonium chloride (NH₄Cl)

  • Brine

  • Anhydrous sodium sulfate (Na₂SO₄)

Procedure:

  • To a flame-dried, three-neck round-bottom flask equipped with a magnetic stir bar and under an inert atmosphere (N₂ or Ar), add 5-Chloro-2,4-difluorophenol (1.0 eq).

  • Dissolve the starting material in anhydrous DMF (approx. 0.2 M concentration).

  • Cool the solution to 0 °C in an ice bath.

  • Carefully add sodium hydride (1.2 eq) portion-wise. Caution: Hydrogen gas is evolved. Ensure adequate ventilation and no nearby ignition sources.

  • Allow the mixture to stir at 0 °C for 30 minutes, then warm to room temperature and stir for an additional 30 minutes or until gas evolution ceases. The formation of the sodium phenoxide is now complete.

  • Cool the reaction mixture back to 0 °C and add the alkyl halide (1.1 eq) dropwise via syringe.

  • Allow the reaction to warm to room temperature and stir for 4-16 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Upon completion, cautiously quench the reaction by slowly adding saturated aqueous NH₄Cl solution at 0 °C.

  • Transfer the mixture to a separatory funnel and dilute with water and EtOAc.

  • Separate the layers and extract the aqueous layer twice more with EtOAc.

  • Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel to afford the desired ether.

Application Protocol 2: Nucleophilic Aromatic Substitution (SₙAr)

The electron-deficient nature of the aromatic ring allows for the displacement of one of the fluoride atoms by a suitable nucleophile.[11] The reaction is highly regioselective, typically occurring at the fluorine atom para to the hydroxyl group (position 4), which is activated by the electron-withdrawing effects of the other halogens and the phenoxide group (formed in situ under basic conditions).

Rationale and Optimization
  • Nucleophile: A wide range of nucleophiles can be used, including amines, alkoxides, and thiolates. Stronger nucleophiles generally lead to faster reactions.

  • Solvent: High-boiling polar aprotic solvents like DMSO, DMF, or NMP are required to facilitate the formation of the charged Meisenheimer intermediate and to allow for the higher temperatures often needed for this reaction.

  • Temperature: SₙAr reactions are often conducted at elevated temperatures (80-150 °C) to overcome the activation energy associated with the initial nucleophilic attack and disruption of aromaticity.

Detailed Experimental Protocol: Synthesis of 4-amino-5-chloro-2-fluorophenol

Materials:

  • 5-Chloro-2,4-difluorophenol (1.0 eq)

  • Aqueous ammonia (~28-30%, large excess, e.g., 10-20 eq)

  • Dimethyl sulfoxide (DMSO)

  • Diethyl ether (Et₂O)

  • 1 M Hydrochloric acid (HCl)

  • Saturated aqueous sodium bicarbonate (NaHCO₃)

  • Brine

  • Anhydrous magnesium sulfate (MgSO₄)

Procedure:

  • In a sealed pressure vessel equipped with a magnetic stir bar, combine 5-Chloro-2,4-difluorophenol (1.0 eq) and DMSO (approx. 0.5 M).

  • Add the aqueous ammonia solution (10-20 eq).

  • Seal the vessel tightly and heat the reaction mixture to 100-120 °C with vigorous stirring for 12-24 hours. Caution: The reaction generates pressure. Use a vessel rated for the temperature and pressure.

  • Monitor the reaction by TLC or LC-MS.

  • After completion, cool the reaction vessel to room temperature in an ice bath before carefully opening.

  • Pour the reaction mixture into a beaker containing ice water and stir.

  • Acidify the mixture to pH ~6 by the slow addition of 1 M HCl.

  • Transfer the mixture to a separatory funnel and extract three times with diethyl ether or ethyl acetate.

  • Combine the organic layers and wash with saturated aqueous NaHCO₃, followed by brine.

  • Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography or recrystallization to yield the aminated product.

Application Protocol 3: Palladium-Catalyzed Suzuki-Miyaura Cross-Coupling

While C-F bonds are generally unreactive in cross-coupling, and C-Cl bonds are less reactive than C-Br or C-I bonds, the C-Cl bond in 5-Chloro-2,4-difluorophenol can undergo Suzuki-Miyaura cross-coupling under forcing conditions with specialized catalyst systems.[12] This reaction is valuable for forming C-C bonds and synthesizing biaryl structures.[13] Success often relies on using electron-rich, bulky phosphine ligands that facilitate the oxidative addition of the palladium(0) catalyst into the C-Cl bond.[14]

Rationale and Optimization
  • Catalyst System: A palladium(0) source (e.g., Pd(OAc)₂, Pd₂(dba)₃) is used as a precatalyst, which is reduced in situ. A ligand is crucial for activating the catalyst. Bulky, electron-rich phosphine ligands like SPhos, XPhos, or tricyclohexylphosphine (PCy₃) are often required for aryl chlorides.

  • Base: A base is required to activate the boronic acid partner in the transmetalation step of the catalytic cycle. Inorganic bases like K₃PO₄ or K₂CO₃ are commonly used.

  • Solvent: A mixture of an organic solvent (e.g., toluene, dioxane) and water is often employed to dissolve both the organic and inorganic reagents.

Detailed Experimental Protocol: Synthesis of a 5-Aryl-2,4-difluorophenol Derivative

Materials:

  • 5-Chloro-2,4-difluorophenol (1.0 eq)

  • Arylboronic acid (1.5 eq)

  • Pd(OAc)₂ (0.02-0.05 eq)

  • SPhos (2x mol eq relative to Pd)

  • Potassium phosphate (K₃PO₄, 3.0 eq)

  • Toluene and Water (e.g., 4:1 v/v)

Procedure:

  • To a Schlenk flask, add 5-Chloro-2,4-difluorophenol (1.0 eq), the arylboronic acid (1.5 eq), K₃PO₄ (3.0 eq), Pd(OAc)₂ (0.05 eq), and SPhos (0.10 eq).

  • Evacuate and backfill the flask with an inert gas (N₂ or Ar) three times.

  • Add the degassed solvent mixture (toluene/water).

  • Heat the reaction mixture to 80-110 °C and stir vigorously for 12-24 hours.

  • Monitor the reaction progress by TLC or LC-MS.

  • Upon completion, cool the reaction to room temperature and dilute with ethyl acetate.

  • Filter the mixture through a pad of Celite to remove the catalyst and inorganic salts, washing the pad with additional ethyl acetate.

  • Transfer the filtrate to a separatory funnel, wash with water and then brine.

  • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography.

References

  • BenchChem (2025). An In-depth Technical Guide to the Synthesis of 2,4-Difluorophenol from 1,3-Difluorobenzene.
  • BenchChem (2025). Technical Support Center: Synthesis of 2,4-Difluorophenol.
  • BenchChem (2025). Application of 2,4-Difluorophenol in Agrochemical Synthesis: Detailed Application Notes and Protocols.
  • PubChem, National Center for Biotechnology Information. 2,4-Difluorophenol. Available at: [Link]

  • Zhejiang Zhongxin Fluoride Materials Co Ltd (2021). Synthesis method of 3, 5-difluorophenol. CN112624911A.
  • Master Organic Chemistry (2018). Nucleophilic Aromatic Substitution: Introduction and Mechanism. Available at: [Link]

  • Google Patents. Synthesis process of 3, 5-difluorophenol. CN117964460A.
  • RWTH Publications. Cross Dehydrogenative Coupling of Chloro‐ and Fluoroalkanes with Methylarenes. Available at: [Link]

  • Master Organic Chemistry (2014). The Williamson Ether Synthesis. Available at: [Link]

  • Google Patents. Process for the preparation of 2,4-difluoroacetophenone. EP0694519B1.
  • Chemical Society Reviews (2013). Transition-metal-catalyzed Suzuki–Miyaura cross-coupling reactions: a remarkable advance from palladium to nickel catalysts. Available at: [Link]

  • Chemistry LibreTexts (2025). 16.6: Nucleophilic Aromatic Substitution. Available at: [Link]

  • Organic Chemistry Portal. Ether synthesis by etherification (alkylation). Available at: [Link]

  • Master Organic Chemistry (2018). EAS Reactions (3) - Friedel-Crafts Acylation and Friedel-Crafts Alkylation. Available at: [Link]

  • Professor Dave Explains (2019). Nucleophilic Aromatic Substitution. YouTube. Available at: [Link]

  • Organic Chemistry Portal. Suzuki Coupling. Available at: [Link]

  • Chemistry LibreTexts (2023). Williamson Ether Synthesis. Available at: [Link]

  • ResearchGate (2026). Stereoselective Palladium-Catalyzed Hiyama Cross-Coupling Reaction of Tetrasubstituted gem-Difluoroalkenes. Available at: [Link]

  • Wikipedia. Nucleophilic aromatic substitution. Available at: [Link]

  • Professor Dave Explains (2018). Williamson Ether Synthesis. YouTube. Available at: [Link]

  • MDPI (2022). Suzuki-Miyaura C-C Coupling Reactions Catalyzed by Supported Pd Nanoparticles for the Preparation of Fluorinated Biphenyl Derivatives. Available at: [Link]

  • AA Blocks. 5-Chloro-2,4-difluorophenol. Available at: [Link]

  • National Institutes of Health (NIH). Stereoselective Fe-Catalyzed Decoupled Cross-Couplings. Available at: [Link]

  • University of Massachusetts Boston. The Williamson Ether Synthesis. Available at: [Link]

  • ResearchGate (2019). 2,2‐Difluorovinyl Pinacolborane – A New Versatile Reagent for the Suzuki–Miyaura Reaction. Available at: [Link]

  • Scientific & Academic Publishing (2025). Friedel-Crafts Acylation, Lab Guide. Available at: [Link]

  • The Organic Chemistry Tutor (2017). Nucleophilic Aromatic Substitution Reaction Mechanism. YouTube. Available at: [Link]

  • J&K Scientific LLC. Williamson Ether Synthesis. Available at: [Link]

  • MDPI (2017). Palladium-Catalyzed Cross-Coupling Reactions of Perfluoro Organic Compounds. Available at: [Link]

  • National Institutes of Health (NIH). Emerging Trends in Cross-Coupling. Available at: [Link]

  • SpectraBase. 5-Chloro-2-(2,4-dichlorophenoxy)phenol. Available at: [Link]

  • The Organic Chemistry Tutor (2016). Friedel Crafts Alkylation and Acylation Reaction Mechanism. YouTube. Available at: [Link]

  • Organic Syntheses. Hexafluoro-2-propanol-promoted Intramolecular Friedel-Crafts Acylation. Available at: [Link]

Sources

Technical Notes & Optimization

Troubleshooting

Stability of 5-Chloro-2,4-difluorophenol under acidic/basic conditions

The following technical guide addresses the stability, handling, and troubleshooting of 5-Chloro-2,4-difluorophenol (CAS: 2268-01-1). This content is structured for researchers requiring precise control over reaction con...

Author: BenchChem Technical Support Team. Date: February 2026

The following technical guide addresses the stability, handling, and troubleshooting of 5-Chloro-2,4-difluorophenol (CAS: 2268-01-1). This content is structured for researchers requiring precise control over reaction conditions and analytical workflows.

Product Identity: 5-Chloro-2,4-difluorophenol CAS: 2268-01-1 Molecular Weight: 164.54 g/mol pKa (Estimated): 6.8 – 7.2 (Significantly more acidic than phenol due to halogen electron-withdrawal)

Part 1: Executive Technical Summary

The stability of 5-Chloro-2,4-difluorophenol is dictated by the electronic competition between the electron-withdrawing halogens (F, Cl) and the pH-dependent phenolic hydroxyl group.

  • Acidic Media (pH < 6): The compound exists in its neutral, protonated form. It is chemically inert to hydrolysis but exhibits low aqueous solubility , posing precipitation risks in aqueous buffers.

  • Basic Media (pH > 8): The compound deprotonates to form the phenolate anion . While this drastically increases solubility, it activates the ring toward oxidative coupling (turning solutions pink/brown). Contrary to common assumptions about fluorinated aromatics, the phenolate anion is generally resistant to nucleophilic attack (SNAr) under mild conditions due to the strong electron-donating resonance of the oxygen anion.

Part 2: Acidic Conditions (pH < 6.0)

Core Behavior: Solubility-Limited Stability

In acidic environments, the molecule remains protonated. The primary challenge is not chemical degradation, but physical precipitation.

Mechanism: The neutral phenol has high lipophilicity (LogP ~2.5). In acidic aqueous streams (e.g., HPLC mobile phases with 0.1% TFA), the compound may crash out if organic modifier concentrations drop below 30-40%.

Troubleshooting Guide: Acidic Scenarios

Q: I observed a white precipitate when diluting my stock solution into 0.1% HCl. Is this degradation? A: No, this is likely physical precipitation.

  • Diagnosis: The neutral form of 5-Chloro-2,4-difluorophenol is poorly water-soluble.

  • Solution: Ensure your carrier solvent (DMSO or Methanol) constitutes at least 5-10% of the final volume, or switch to a buffered system at pH > 7.5 if the experiment permits.

Q: Is the compound stable in 1M H₂SO₄ at elevated temperatures (e.g., 60°C)? A: Generally, yes.

  • Reasoning: The C-F and C-Cl bonds on the aromatic ring are robust against acid-catalyzed hydrolysis. Unlike aliphatic halides, aryl halides do not undergo S_N1 or S_N2 substitution.[1]

  • Caution: Extreme conditions (>100°C in concentrated acid) may induce migration of halogens or sulfonation, but this is rare in standard synthesis/analysis.

Part 3: Basic Conditions (pH > 8.0)

Core Behavior: Oxidative Instability

Upon deprotonation (pH > pKa ~7.0), the phenol becomes a phenolate anion .

  • Solubility: Increases dramatically.

  • Reactivity: The electron-rich phenolate is susceptible to radical oxidation by dissolved oxygen, leading to the formation of quinones and coupled dimers.

Mechanism Diagram: Speciation & Degradation

StabilityPathways Neutral Neutral Phenol (Acidic pH) Insoluble, Stable Phenolate Phenolate Anion (Basic pH) Soluble, Reactive Neutral->Phenolate Deprotonation (pH > 7.0) Phenolate->Neutral Protonation (pH < 7.0) Quinone Quinone/Dimers (Oxidation Product) Pink/Brown Color Phenolate->Quinone O2 / Air Exposure (Fast) SNAr Hydrolysis Product (Rare: requires forcing) Phenolate->SNAr Strong Nucleophile (Slow/Unlikely)

Caption: pH-dependent speciation and the primary oxidative degradation pathway.

Troubleshooting Guide: Basic Scenarios

Q: My basic buffer solution (pH 9) turned pink after 4 hours. Has the Fluorine been hydrolyzed? A: Unlikely. The color change indicates oxidative coupling , not defluorination.

  • The Science: Phenolates are easily oxidized by air to form semiquinone radicals, which couple to form colored dimers. This occurs long before C-F hydrolysis.

  • Fix: Degas all basic buffers with Argon/Nitrogen and add a reducing agent (e.g., Sodium Bisulfite or Ascorbic Acid) if the application permits.

Q: Will hydroxide ions displace the Fluorine atoms (SNAr reaction)? A: Only under forcing conditions.

  • Mechanism: While the ring has electron-withdrawing groups (F, Cl), the Phenolate oxygen is a strong electron donor (via resonance). This increases electron density at the ortho (2) and para (4) positions, effectively shielding the C-F bonds from nucleophilic attack by OH⁻.

  • Exception: If you use a very strong base (e.g., t-BuLi) or extreme heat (>120°C), degradation may occur.

Part 4: Analytical Monitoring & Storage

Stability Data Summary
ConditionStability RatingMajor RiskRecommended Action
Acidic (pH 1-5) HighPrecipitationUse >30% organic co-solvent (MeOH/ACN).
Neutral (pH 7) ModerateSlow OxidationProtect from light and air.
Basic (pH > 9) Low (in air)Rapid OxidationStrictly anaerobic handling; Prepare fresh.
Solid State HighHygroscopicityStore at 2-8°C under Nitrogen.
HPLC Method Considerations
  • Peak Tailing: The pKa (~7.0) is close to neutral. If you run a gradient at pH 7, you will see split peaks or severe tailing due to rapid proton exchange.

  • Protocol: Always lock the species state.

    • Option A (Preferred): Use 0.1% Formic Acid (pH ~2.7) to keep it fully neutral.

    • Option B: Use 10mM Ammonium Bicarbonate (pH 10) to keep it fully ionized (only if rapid analysis is possible to avoid oxidation).

References

  • PubChem. (2025).[2][3] 5-Chloro-2-fluorophenol Compound Summary. National Library of Medicine. [Link]

  • Master Organic Chemistry. (2018). Nucleophilic Aromatic Substitution: Introduction and Mechanism. [Link]

  • Chemistry LibreTexts. (2025). 16.6: Nucleophilic Aromatic Substitution. [Link]

Sources

Optimization

Monitoring the progress of reactions with 5-Chloro-2,4-difluorophenol

Technical Support Center: 5-Chloro-2,4-difluorophenol Reaction Monitoring Status: Active | Specialist: Dr. A.

Author: BenchChem Technical Support Team. Date: February 2026

Technical Support Center: 5-Chloro-2,4-difluorophenol Reaction Monitoring Status: Active | Specialist: Dr. A. Vance, Senior Application Scientist

Molecule Profile & Analytical Challenges

Compound: 5-Chloro-2,4-difluorophenol CAS: 148243-69-8 (var. 2268-01-1 depending on salt/source) Molecular Weight: 164.54 g/mol Acidity (pKa): ~6.8 – 7.2 (Estimated). Note: Significantly more acidic than non-halogenated phenols due to the electron-withdrawing inductive effects of F and Cl.

Core Monitoring Challenges:

  • Ionization: Due to its low pKa, this molecule exists in an equilibrium between its neutral and phenolate forms at neutral pH, causing severe peak splitting or tailing in HPLC.

  • GC Tailing: The free hydroxyl group forms strong hydrogen bonds with stationary phases (siloxanes), leading to poor peak shape and carryover.

  • Regioselectivity: In nucleophilic substitution reactions (

    
    ), distinguishing between the displacement of the 2-F vs. 4-F requires high-resolution monitoring (
    
    
    
    NMR).

Recommended Analytical Methods

Method A: Reverse-Phase HPLC (Preferred for Routine Monitoring)

Best for: Quantitative conversion tracking, purity assessment.

The Protocol: To prevent ionization-induced peak broadening, you must suppress the phenol deprotonation.

ParameterConditionTechnical Rationale
Column C18 or Phenyl-Hexyl (150 x 4.6 mm, 3-5 µm)Phenyl-hexyl offers superior selectivity for halogenated aromatics via

interactions.
Mobile Phase A Water + 0.1% Formic Acid (or 0.1% TFA)CRITICAL: pH must be < 3.0. At pH 7, the phenol ionizes, causing it to elute in the void volume or split.
Mobile Phase B Acetonitrile (ACN)Methanol can be used, but ACN usually provides sharper peaks for chlorinated phenols.
Gradient 5% B to 95% B over 15 minStandard gradient captures both the polar phenol and potential lipophilic O-alkylated products.
Detection UV @ 280 nm (Primary), 254 nm (Secondary)Phenols absorb strongly at 280 nm.
Method B: GC-MS (Preferred for Identification)

Best for: Mass balance checks, identifying side-products.

The Protocol: Do not inject the neat phenol. Derivatization is mandatory for reliable quantitation.

  • Reagent: BSTFA (N,O-Bis(trimethylsilyl)trifluoroacetamide) + 1% TMCS.

  • Procedure: Dissolve 5 mg sample in 1 mL dry ACN. Add 100 µL BSTFA. Heat at 60°C for 30 mins.

  • Result: The phenol converts to the TMS-ether, which is volatile and chemically inert.

  • Troubleshooting: If you see the parent peak (MW 164) instead of the TMS derivative (MW 236), your sample contained water, which hydrolyzed the reagent. Dry your sample over

    
     before derivatization.
    
Method C: NMR (The "Gold Standard" for Regiochemistry)

Best for: Distinguishing isomers (e.g., if F is displaced).

  • Solvent:

    
     or 
    
    
    
    .
  • Signatures: You will observe two distinct signals in the -110 to -140 ppm range.

    • F-2 (ortho to OH): Typically more shielded (upfield).

    • F-4 (para to OH): Distinct coupling pattern (

      
      ) from the adjacent H-3 and H-6.
      
  • Advantage: No background noise; crude reaction mixtures can be analyzed directly without workup.

Troubleshooting Guide (Q&A)

Topic: HPLC Issues

Q: My starting material (phenol) appears as a broad hump or a split peak in HPLC. Is the column dead? A: Unlikely. This is a classic "pH Mismatch" error.

  • Diagnosis: You are likely using a neutral buffer (like Ammonium Acetate) or plain water. The phenol (pKa ~7) is partially deprotonating on the column.

  • Fix: Acidify Mobile Phase A with 0.1% Trifluoroacetic Acid (TFA) or Formic Acid. This forces the equilibrium to the neutral protonated state, sharpening the peak.

Q: I see a new peak eluting before the starting material. Is this a degradation product? A: It could be the Phenolate ion .

  • Test: Inject the sample again using a highly acidic mobile phase. If the "early" peak disappears and merges with the main peak, it was just the ionized form of your starting material. If it remains, it is a polar impurity (likely oxidation).

Topic: Reaction Progress (O-Alkylation)

Q: The reaction seems stuck at 50% conversion. Adding more base doesn't help. A: You might be forming a "Self-Quenching" Hydrogen Bond .

  • Mechanism: The phenolate anion is the nucleophile. However, in non-polar solvents, the potassium/sodium phenolate can aggregate or hydrogen bond with unreacted phenol, reducing reactivity.

  • Fix: Add a phase transfer catalyst (e.g., 18-Crown-6 or TBAB) to solubilize the anion, or switch to a polar aprotic solvent like DMF or DMSO to break up ion pairs.

Topic: Regioselectivity ( )

Q: I am trying to displace the Chlorine with an amine, but I'm getting a mixture. What is happening? A: You are fighting competing activation vectors.

  • Analysis:

    • Path A (Desired): Attack at C-5 (Cl displacement). Activated by inductive effect of F-4.

    • Path B (Undesired): Attack at C-4 (F displacement). Fluorine is a better leaving group than Chlorine in

      
       systems, especially when activated by an ortho/para electron-withdrawing group.
      
  • Solution: Monitoring by GC-MS is risky here as the products have similar masses (if displacing Cl vs F, masses differ, but if displacing F, you lose the unique NMR handle). Use

    
     NMR.[1][2] If the C-4 Fluorine is displaced, one of your fluorine signals will disappear entirely.
    

Visual Workflows

Diagram 1: Analytical Method Selection Decision Tree

AnalyticalSelection Start Start: Sample Type IsVolatile Is the sample volatile? Start->IsVolatile Derivatize Can it be derivatized (TMS/Methylation)? IsVolatile->Derivatize No (e.g. Free Phenol) GCMS Method: GC-MS (Requires BSTFA) IsVolatile->GCMS Yes (e.g. Ether product) Derivatize->GCMS Yes HPLC Method: RP-HPLC (Acidic Mobile Phase) Derivatize->HPLC No / Quick Check NMR Method: 19F NMR (Structural Isomers) HPLC->NMR Ambiguous Regiochemistry?

Caption: Decision logic for selecting the optimal analytical technique based on sample volatility and chemical nature.

Diagram 2: Troubleshooting Reaction Stalling

Troubleshooting Problem Issue: Reaction Stalled Check1 Check pH/Base Problem->Check1 Check2 Check Solvent Check1->Check2 Base is sufficient Action1 Use Stronger Base (e.g., K2CO3 -> Cs2CO3) Check1->Action1 Phenol not deprotonated Action2 Add PTC (TBAI / 18-Crown-6) Check2->Action2 Solubility issue

Caption: Step-by-step logic for resolving stalled O-alkylation or substitution reactions.

References

  • Phenomenex Technical Guide. "Reversed Phase HPLC Method Development: Buffers and the Role of Mobile Phase pH." Phenomenex.com. Link

  • National Institutes of Health (NIH). "19F Nuclear Magnetic Resonance as a Tool To Investigate Microbial Degradation of Fluorophenols." Applied and Environmental Microbiology. Link

  • ResearchGate Protocol. "Separation of some halogenated phenols by GC-MS." Asian Journal of Chemistry. Link

  • Alfa Chemistry. "19F NMR Chemical Shift Table." Alfa-Chemistry.com. Link

  • BenchChem. "Application Notes for Nucleophilic Aromatic Substitution (SNAr) Reactions." BenchChem.com. Link

Sources

Reference Data & Comparative Studies

Validation

Structural Elucidation of 5-Chloro-2,4-difluorophenol Derivatives: A Comparative Crystallographic Guide

Executive Summary In the development of fluorinated pharmaceutical intermediates, 5-Chloro-2,4-difluorophenol (CDFP) and its derivatives present a unique structural challenge. The high electronegativity of fluorine, comb...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

In the development of fluorinated pharmaceutical intermediates, 5-Chloro-2,4-difluorophenol (CDFP) and its derivatives present a unique structural challenge. The high electronegativity of fluorine, combined with the polarizability of chlorine, creates a "sigma-hole" landscape that dictates solid-state behavior. This guide objectively compares Single Crystal X-ray Diffraction (SC-XRD) against Nuclear Magnetic Resonance (NMR) and Powder X-ray Diffraction (PXRD) , establishing SC-XRD as the requisite standard for resolving the supramolecular ambiguity inherent in these poly-halogenated systems.

The Structural Challenge: Why Standard Analysis Fails

Poly-halogenated phenols are notorious for structural mimicry . In solution (NMR), the rapid rotation of the phenol ring often averages signals, obscuring specific conformers. In the solid state, the competition between Hydrogen Bonding (


 vs 

) and Halogen Bonding (

vs

) creates polymorphic risks that can derail drug formulation.
The "Sigma Hole" Factor
  • Chlorine (Cl): Possesses a significant positive electrostatic potential cap (sigma hole) opposite the C-Cl bond, facilitating strong directional halogen bonds.

  • Fluorine (F): Highly electronegative with a negligible sigma hole; it acts primarily as a repulsive shield or weak H-bond acceptor, altering packing motifs without providing strong directional anchoring.

Comparative Analysis: SC-XRD vs. Alternatives

The following table contrasts the performance of SC-XRD against primary alternatives for characterizing CDFP derivatives.

FeatureSingle Crystal XRD (SC-XRD) Solution NMR (

)
Powder XRD (PXRD)
Primary Output 3D Atomic Coordinates (XYZ)Connectivity & Chemical EnvironmentBulk Crystalline Fingerprint
Absolute Configuration Definitive (via Anomalous Dispersion)Indirect (requires chiral shift reagents)Impossible
Intermolecular Interactions Direct Observation (Halogen/H-bonds)Inferred (NOE/ROE), often averagedInferred (via Rietveld refinement)
Polymorph Discrimination High (Resolves subtle packing differences)None (Solution state destroys lattice)Medium (Identifies existence, not cause)
Sample Requirement Single crystal (

mm)
Dissolved sample (~5 mg)Polycrystalline powder (~10 mg)
Limit of Detection Atomic positions to

Minor impurities

Phase impurities

Critical Insight: While NMR confirms molecular identity, only SC-XRD validates the supramolecular integrity required for IP protection and formulation stability.

Technical Deep Dive: The Crystallographic Workflow

To successfully resolve 5-Chloro-2,4-difluorophenol derivatives, researchers must deviate from standard "room temperature" protocols due to the high thermal motion of the fluorine atoms.

Experimental Protocol: The "Cryo-Lock" Method
  • Objective: Minimize thermal vibration of the pendant F-atoms to resolve disorder.

  • Prerequisite: A diffractometer equipped with an open-flow nitrogen cryostream (e.g., Oxford Cryosystems).

Step-by-Step Methodology:

  • Crystal Growth (Vapour Diffusion):

    • Dissolve 10 mg of CDFP derivative in a minimal amount of THF (good solubility).

    • Place in a small inner vial.

    • Place inner vial into a larger jar containing Pentane (anti-solvent).

    • Seal and store at

      
       in the dark. Reasoning: Slower diffusion at low temp promotes ordered lattice formation over amorphous precipitation.
      
  • Harvesting & Mounting:

    • Do not use standard oil. Use a high-viscosity perfluoropolyether (e.g., Fomblin® Y).

    • Why? Hydrocarbon oils can dissolve fluorinated phenols. Perfluorinated oil ensures chemical inertness.

    • Scoop the crystal and mount on a MiTeGen loop (size matched to crystal, typically 0.1–0.3 mm).

  • Data Collection (The 100K Rule):

    • Flash cool immediately to 100 K .

    • Collect data using

      
       radiation (
      
      
      
      ).[1]
    • Note:

      
       is acceptable but 
      
      
      
      is preferred to reduce absorption effects from the Chlorine atom (
      
      
      ).
  • Refinement Strategy:

    • Expect rotational disorder in the

      
       groups.
      
    • If

      
       atoms appear elliptical, apply DELU/SIMU  restraints (rigid bond/similarity) rather than isotropic approximation.
      
    • Locate the hydroxyl Hydrogen in the difference Fourier map; do not geometrically fix it initially, as it reveals the H-bond network.

Visualizing the Logic: Interaction Hierarchy

The following diagram illustrates the competitive interaction hierarchy that SC-XRD elucidates in CDFP derivatives.

InteractionHierarchy cluster_Interactions Competitive Lattice Forces Molecule 5-Chloro-2,4-difluorophenol HBond Hydrogen Bond (O-H...O / O-H...F) Molecule->HBond Primary Driver XBond Halogen Bond (C-Cl...O / C-Cl...F) Molecule->XBond Directional Steering PiStack Pi-Pi Stacking (Fluorine-induced slip) Molecule->PiStack Packing Efficiency Outcome Crystal Lattice (Polymorph A vs B) HBond->Outcome XBond->Outcome PiStack->Outcome

Figure 1: The hierarchy of supramolecular forces. SC-XRD resolves how the "Sigma Hole" of Chlorine (Red) competes with Hydrogen Bonding (Green) to dictate the final lattice structure.

Workflow: From Synthesis to Structure

This workflow ensures data integrity from the bench to the CIF file.

CrystallographyWorkflow Start Crude Derivative Growth Vapour Diffusion (THF/Pentane) Start->Growth Mount Mount in Fomblin Oil (Avoid Hydrocarbons) Growth->Mount Select Crystal Diffraction Data Collection (100 K, Mo-Source) Mount->Diffraction Flash Cool Solve Structure Solution (SHELXT / OLEX2) Diffraction->Solve Integration Refine Refinement (Anisotropic F-atoms) Solve->Refine R1 < 5%

Figure 2: The "Cryo-Lock" workflow optimized for fluorinated phenols, highlighting the critical use of fluorinated oil and low-temperature collection.

References
  • Cambridge Crystallographic Data Centre (CCDC). CSD-System: The world’s repository for small-molecule organic and metal-organic crystal structures. [Link] (Authoritative source for validating unit cell parameters and checking for known polymorphs).[2]

  • Metrangolo, P., et al. (2005). "Halogen Bonding: A Supramolecular Strategy for Synthesis and Design." Science. [Link] (Foundational text explaining the "sigma hole" mechanism critical for understanding Cl...O interactions in these derivatives).

  • Desiraju, G. R. (2007). "Crystal Engineering: A Holistic View." Angewandte Chemie International Edition. [Link] (Provides the theoretical framework for analyzing the competition between weak hydrogen bonds and halogen bonds).

Sources

Safety & Regulatory Compliance

Safety

Comprehensive Safety Guide: Personal Protective Equipment for Handling 5-Chloro-2,4-difluorophenol

As a Senior Application Scientist, this guide provides essential, field-proven safety protocols for handling 5-Chloro-2,4-difluorophenol. The causality behind each recommendation is explained to ensure a deep understandi...

Author: BenchChem Technical Support Team. Date: February 2026

As a Senior Application Scientist, this guide provides essential, field-proven safety protocols for handling 5-Chloro-2,4-difluorophenol. The causality behind each recommendation is explained to ensure a deep understanding of the necessary precautions. This document is designed to empower researchers, scientists, and drug development professionals to work safely with this hazardous compound.

Hazard Assessment: Understanding the Risks

5-Chloro-2,4-difluorophenol is a halogenated phenol. Like other phenols, it is readily absorbed through the skin and can cause severe chemical burns that may not be immediately painful due to its anesthetic properties.[1] Even small exposures can lead to systemic toxicity.[2] The presence of chlorine and fluorine atoms can alter its reactivity and toxicological profile.

Based on data from structurally similar compounds such as 2,4-Difluorophenol and other chlorinated phenols, the primary hazards are categorized as follows:

  • Acute Toxicity: Harmful if swallowed, in contact with skin, or if inhaled.[3][4]

  • Skin Corrosion/Irritation: Causes severe skin burns and irritation.[3][5][6] Prolonged contact can lead to dermatitis.[5]

  • Eye Damage: Poses a risk of serious, potentially permanent eye damage and blindness.[3]

  • Systemic Effects: Chronic exposure to phenols can affect the central nervous system, liver, and kidneys.[7][8]

Hazard Summary Table
Hazard ClassificationDescriptionPrimary Exposure Routes
Acute Toxicity (Oral, Dermal, Inhalation) Harmful if ingested, absorbed through the skin, or inhaled.Ingestion, Skin Contact, Inhalation
Skin Corrosion/Irritation Can cause severe chemical burns and deep tissue damage.Skin Contact
Serious Eye Damage Corrosive to eyes; may cause blindness.Eye Contact
Organ Toxicity Potential for damage to the liver and kidneys with repeated exposure.[7]All routes

Personal Protective Equipment (PPE) Protocol

The selection of PPE is the most critical line of defense. The following protocol is mandatory for all personnel handling 5-Chloro-2,4-difluorophenol.

Eye and Face Protection
  • Minimum Requirement: Chemical safety goggles conforming to EN166 (EU) or ANSI Z87.1 (US) standards must be worn at all times.[9]

  • High-Risk Operations: When there is a significant risk of splashing (e.g., transferring large volumes, heating solutions), a full-face shield must be worn in addition to chemical safety goggles.[8][10] This provides a secondary barrier protecting the entire face.

Hand Protection

Standard disposable nitrile gloves offer insufficient protection against phenols and halogenated solvents.[1] Phenol can rapidly penetrate these materials, leading to unnoticed skin exposure.

  • Rationale: The choice of glove material must be based on chemical compatibility and breakthrough time. For compounds like phenol, materials such as butyl rubber and neoprene offer superior resistance compared to latex or standard nitrile.[1][8]

  • Recommended Practice:

    • Incidental Contact (<10% solutions): Double-gloving with thicker (e.g., 8 mil) nitrile gloves is acceptable for splash protection only. Gloves must be removed and replaced immediately upon any contact.[8]

    • Extended Use or Concentrated Solutions: Wear heavy-duty utility gloves made of butyl rubber or neoprene over a pair of disposable nitrile gloves.[1][8] This combination provides both robust chemical resistance and dexterity.

Glove Selection Guide
Glove MaterialProtection LevelRecommended Use Case
Standard Nitrile (single pair) Inadequate Not recommended for direct handling.
Double Nitrile (≥8 mil) Splash Protection Only Handling very dilute solutions; change immediately on contact.[8]
Neoprene Good Suitable for short-term work with concentrated material.[1]
Butyl Rubber / Viton® Excellent Recommended for prolonged handling or high-concentration work.[1]
Skin and Body Protection
  • A flame-resistant lab coat must be worn and fully buttoned.[8]

  • Full-length pants or equivalent attire and closed-toe, chemical-resistant shoes are mandatory.[1][8]

  • For operations involving a splash hazard, a chemically resistant apron (butyl rubber or neoprene) should be worn over the lab coat.[1][8]

Respiratory Protection
  • Primary Engineering Control: All handling of 5-Chloro-2,4-difluorophenol, including weighing and solution preparation, must be performed inside a certified chemical fume hood to prevent inhalation of dust or vapors.[1][2]

  • Supplemental Protection: In the rare event of engineering control failure or a large spill, respiratory protection may be necessary. Use a respirator with organic vapor (OV) cartridges combined with a P95 or P100 particulate filter.[9] Respirator use requires prior medical clearance and fit-testing.

Operational Plan: A Step-by-Step Handling Workflow

Adherence to a strict, procedural workflow minimizes the risk of exposure and contamination.

Step 1: Preparation and Pre-Handling Check
  • Verify the chemical fume hood is operational and has a valid certification.

  • Don all required PPE as specified in Section 2.

  • Prepare the work surface by laying down absorbent, plastic-backed pads to contain minor drips.

  • Ensure an emergency eyewash station and safety shower are accessible and unobstructed.[2]

  • Locate the appropriate, clearly labeled hazardous waste container for halogenated organic compounds.

Step 2: Handling and Experimental Use
  • Perform all manipulations of the chemical deep within the fume hood.

  • If the compound is a solid, avoid creating dust. If it needs to be melted, use a controlled water bath; never heat it in an oven or microwave.[2][8]

  • Use dedicated glassware and tools.

  • Keep the primary container sealed when not in immediate use.

Step 3: Post-Handling Decontamination
  • Thoroughly decontaminate the work area and any equipment used with a suitable solvent (e.g., ethanol), followed by soap and water.[2]

  • Dispose of all contaminated disposables (e.g., pipette tips, absorbent pads) in the designated solid hazardous waste container.

  • Carefully remove PPE, avoiding contact with any contaminated surfaces. Remove gloves last, using the proper removal technique.[9]

  • Wash hands thoroughly with soap and water after removing all PPE.[3][4]

G cluster_prep Preparation cluster_handle Handling (Inside Fume Hood) cluster_cleanup Cleanup & Disposal prep1 Verify Fume Hood prep2 Don Full PPE prep1->prep2 prep3 Prepare Work Surface prep2->prep3 handle1 Weigh / Transfer Chemical prep3->handle1 Begin Work handle2 Perform Experiment handle1->handle2 handle3 Seal Container handle2->handle3 clean1 Decontaminate Area handle3->clean1 Complete Work clean2 Segregate Waste clean1->clean2 clean3 Remove PPE clean2->clean3 clean4 Wash Hands clean3->clean4

Caption: Safe handling workflow for 5-Chloro-2,4-difluorophenol.

Waste Management and Disposal Plan

Improper disposal of halogenated phenols can cause significant environmental harm. A dedicated waste stream is mandatory.

  • Waste Segregation: All waste contaminated with 5-Chloro-2,4-difluorophenol, including excess reagents, reaction mixtures, contaminated solvents, and solid debris, must be collected in a designated "Halogenated Organic Waste" container. Never mix with non-halogenated or other incompatible waste streams.

  • Containerization:

    • Use a robust, chemically compatible container with a secure, tight-fitting lid.[11] The original product container can often be used for this purpose.

    • The container must be clearly labeled with the words "HAZARDOUS WASTE " and a full list of its contents.[11]

    • Store the waste container in a designated satellite accumulation area, within secondary containment, and away from heat or ignition sources.

  • Disposal Procedure:

    • DO NOT dispose of this chemical down the drain or in regular trash.[12] Evaporation in the fume hood is not a permissible disposal method.[12]

    • Arrange for pickup and disposal through your institution's Environmental Health & Safety (EHS) office or a licensed hazardous waste disposal contractor.[3][9] The anticipated disposal method is high-temperature incineration.[9]

    • Empty containers must be triple-rinsed with a suitable solvent. The first rinseate must be collected as hazardous waste.[13] After rinsing and air-drying in a fume hood, the label should be defaced before disposal.[13]

References

  • Phenol Acetone Sector Group (PASG). (n.d.). Poster for the SAFE USE of PHENOL. Cefic. Retrieved from [Link]

  • Princeton University Office of Environmental Health and Safety (OEHS). (2023). FACT SHEET: Phenol. Retrieved from [Link]

  • University of California, Santa Barbara Environmental Health & Safety. (n.d.). Appendix P - Phenol First Aid Guide and PPE. Retrieved from [Link]

  • New Jersey Department of Health. (2006). Hazard Summary: 2,4-Dichlorophenol. Retrieved from [Link]

  • Duke University Occupational & Environmental Safety Office (OESO). (n.d.). OESO Phenol Guideline. Retrieved from [Link]

  • Yale Environmental Health & Safety. (2022). Phenol Standard Operating Procedure. Retrieved from [Link]

  • Purdue University Engineering. (n.d.). Guidelines: Handling and Disposal of Chemicals. Retrieved from [Link]

  • Agilent. (2019). Safety Data Sheet: 2,5-Dichlorophenol. Retrieved from [Link]

  • University of California, Berkeley Environmental Health & Safety. (n.d.). Chapter 7 - Management Procedures For Specific Waste Types. Retrieved from [Link]

  • New Environment Inc. (n.d.). NFPA 704 Ratings for Common Chemicals. Retrieved from [Link]

  • United Nations Office on Drugs and Crime (UNODC). (n.d.). Guidelines for the Safe Handling and Disposal of Chemicals Used in the Illicit Manufacture of Drugs. Retrieved from [Link]

  • Dartmouth College Environmental Health and Safety. (n.d.). Hazardous Waste Disposal Guide. Retrieved from [Link]

Sources

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